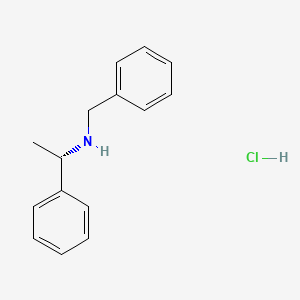

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride

Description

BenchChem offers high-quality (1S)-N-Benzyl-1-phenylethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-N-Benzyl-1-phenylethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJQMFZZCANDIQ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S)-N-Benzyl-1-phenylethanamine hydrochloride CAS 17480-69-2

An In-depth Technical Guide to (1S)-N-Benzyl-1-phenylethanamine Hydrochloride (CAS 17480-69-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S)-N-Benzyl-1-phenylethanamine hydrochloride, a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Moving beyond basic data, this document elucidates the causal relationships behind its synthesis, analytical validation, and critical applications, offering field-proven insights for professionals in drug discovery and development.

Compound Overview and Strategic Importance

(1S)-N-Benzyl-1-phenylethanamine, also known as (S)-(-)-N-Benzyl-α-methylbenzylamine, is a chiral secondary amine.[1][2] The hydrochloride salt, corresponding to CAS number 17480-69-2, is the stable, crystalline form frequently used in laboratory and industrial settings. Its strategic importance is rooted in its stereospecific structure, which makes it an invaluable tool in asymmetric synthesis. It functions primarily as a high-efficacy chiral resolving agent and a versatile chiral building block for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[3][4] The presence of the benzyl group, compared to its parent compound 1-phenylethylamine, enhances intermolecular interactions such as π-π stacking, which can lead to more efficient chiral discrimination.[5]

Physicochemical and Spectroscopic Properties

The hydrochloride salt is typically a solid, whereas the free base is a liquid. Understanding the properties of both is crucial for its effective use.

| Property | Value | Source |

| IUPAC Name | (1S)-N-benzyl-1-phenylethanamine hydrochloride | [1][6] |

| CAS Number | 17480-69-2 | [1][6] |

| Molecular Formula | C₁₅H₁₈ClN | Inferred from base |

| Molecular Weight | 247.77 g/mol | Inferred from base[1] |

| Appearance (Free Base) | Clear to pale yellow liquid | [3][7] |

| Appearance (HCl Salt) | White to off-white crystalline powder | General knowledge |

| Solubility (Free Base) | Insoluble in water; soluble in organic solvents (ethanol, DMSO) | [3] |

| Purity (Typical) | >98% (by GC analysis) | [3] |

| Optical Rotation (Free Base) | [α]20/D = -38.0 to -41.0° (neat) | [2] |

Spectroscopic Data (Free Base):

-

¹H NMR: Spectra will show characteristic signals for the aromatic protons of the two phenyl rings, a quartet for the methine (CH) proton adjacent to the chiral center, a doublet for the methyl (CH₃) group, and signals for the benzylic methylene (CH₂) protons.[8]

-

¹³C NMR: The spectrum will display distinct signals for the 15 carbon atoms, with the chiral methine carbon and the benzylic methylene carbon being key identifiers.

-

FTIR: Key peaks will correspond to N-H stretching (for the free amine), aromatic C-H stretching, and aliphatic C-H stretching.[1]

Stereospecific Synthesis and Purification

The most prevalent and efficient method for synthesizing N-benzyl-1-phenylethylamine is the reductive amination of 1-phenylethylamine with benzaldehyde.[9] To produce the target (1S)-enantiomer, the synthesis must begin with enantiomerically pure (S)-1-phenylethylamine. The process is designed to prevent racemization.[5][9]

Synthesis Workflow: Reductive Amination

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis via NaBH₄ Reduction

This protocol is adapted from established reductive amination procedures.[9]

-

Imine Formation:

-

To a suspension of (S)-1-phenylethylamine (1.0 equiv) in ethanol (10 mL per 1.0 mmol of amine), add benzaldehyde (1.1 equiv).

-

Stir the reaction mixture at room temperature. The progress of imine formation should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), typically completing within 30 minutes to 3 hours. The causality here is that imine formation is a reversible equilibrium; using a slight excess of the aldehyde drives the reaction forward.

-

-

Reduction:

-

Once imine formation is complete, add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise to the reaction mixture. The portion-wise addition is critical to control the exothermic reaction and any potential hydrogen gas evolution.

-

Stir for an additional 30-60 minutes at room temperature.

-

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the resulting residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM to recover all product.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Salt Formation:

-

The crude free base can be purified by column chromatography on silica gel if necessary.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield (1S)-N-Benzyl-1-phenylethanamine hydrochloride.

-

Analytical Characterization and Quality Control

A multi-step analytical workflow is essential to validate the structure, identity, and purity of the final product. Each technique provides orthogonal data, creating a self-validating system of characterization.

Caption: A comprehensive analytical workflow for product validation.

-

Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure and connectivity of the molecule. FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight of the parent ion.[1]

-

Chemical Purity: Gas Chromatography (GC) is the standard method for determining the chemical purity of the free base, with typical specifications being >98%.[3]

-

Enantiomeric Purity: The most critical parameter is the enantiomeric excess (e.e.). This is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, which separates the (S) and (R) enantiomers.[8]

-

Stereochemical Identity: The specific rotation is measured using a polarimeter. A negative sign for the rotation (e.g., -39°) confirms the presence of the (S)-enantiomer.[7]

Core Applications in Drug Development and Asymmetric Synthesis

The utility of (1S)-N-Benzyl-1-phenylethanamine hydrochloride is centered on its defined stereochemistry.

Application as a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a robust and scalable method for separating racemates. (1S)-N-Benzyl-1-phenylethanamine is particularly effective for resolving racemic acidic compounds.[5]

Mechanism of Action:

-

The chiral amine (a base) is reacted with a racemic acid (e.g., racemic 2-chloromandelic acid).[10]

-

This reaction forms a mixture of two diastereomeric salts: [(1S)-Amine·(R)-Acid] and [(1S)-Amine·(S)-Acid].

-

Because diastereomers have different physical properties, one salt is typically much less soluble in a given solvent system than the other.

-

The less soluble salt preferentially crystallizes out of the solution and can be isolated by filtration.

-

The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure acid and recover the resolving agent.

The enhanced performance of N-benzyl-1-phenylethylamine over simpler amines is attributed to a "lock-and-key" supramolecular packing mechanism, where hydrophobic layers and π-π stacking interactions create a more stable and less soluble crystal lattice for one diastereomer.[5][10]

Caption: Logical flow of chiral resolution via diastereomeric salt crystallization.

Application as a Chiral Building Block

Beyond resolution, this compound is a valuable intermediate for constructing complex chiral molecules. It is used in the synthesis of novel therapeutic agents, including cardioprotective drugs and antimicrobial compounds.[4][11] In these syntheses, the amine's stereocenter is incorporated into the final molecule, setting the stereochemistry for subsequent transformations and ensuring the final API is enantiomerically pure. This is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Safety, Handling, and Storage

(1S)-N-Benzyl-1-phenylethanamine hydrochloride and its free base are hazardous chemicals that require strict safety protocols.[12][13][14]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[12][13][14]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[12][13]

-

Respiratory Hazard: May cause respiratory irritation.[1]

| Protocol | Requirement | Rationale |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. | To prevent contact with skin and eyes, which can cause severe burns.[12][15] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe vapors or mist. | To prevent respiratory tract irritation and inhalation toxicity.[12][13] |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | To maintain chemical stability, prevent degradation from moisture, and ensure security.[12][14][15] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | To avoid vigorous or uncontrolled chemical reactions.[12][15] |

Conclusion

(1S)-N-Benzyl-1-phenylethanamine hydrochloride (CAS 17480-69-2) is more than a simple chemical reagent; it is a sophisticated tool for enforcing stereochemical control in chemical synthesis. Its efficacy as a chiral resolving agent and its utility as a foundational building block make it indispensable for researchers and developers focused on producing enantiopure pharmaceuticals. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the advancement of medicinal chemistry and drug development.

References

- (S)-(-)-N-Benzyl-1-phenylethylamine. PubChem. [Link]

- (S)-(-)-N-Benzyl-1-phenylethylamine. JIGS Chemical Limited. [Link]

- S-(-)-N-Benzyl-1-phenylethylamine(CAS# 17480-69-2). Angene Chemical. [Link]

- Benzylamine. Wikipedia. [Link]

- N-benzyl-1-phenylethanimine. PubChem. [Link]

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

- A kind of synthetic method of N- benzyl-1-phenylethylamines.

- S-(-)-N-Benzyl-1-phenylethylamine(CAS#:17480-69-2). Chemsrc. [Link]

- Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. (2012). PubMed. [Link]

- Supporting Information For: S1. DOI. [Link]

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. [Link]

- N-benzyl-1-phenylethylamine. PubChem. [Link]

- (R)-(+)-N-Benzyl-1-phenylethylamine(CAS#:38235-77-7). Chemsrc. [Link]

Sources

- 1. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (S)-(-)-N-Benzyl-1-phenylethylamine, CAS 17480-69-2, High Purity at Attractive Price [jigspharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. angenesci.com [angenesci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

(S)-(-)-N-Benzyl-1-phenylethylamine chemical structure and properties

Technical Whitepaper: (S)-(-)-N-Benzyl-1-phenylethylamine as a Scaffold for Asymmetric Synthesis

Executive Summary

(S)-(-)-N-Benzyl-1-phenylethylamine (CAS: 17480-69-2) represents a critical class of chiral secondary amines utilized as auxiliary agents in asymmetric synthesis and optical resolution.[1][2] Distinguished by its conformational rigidity and steric bulk, this molecule serves as the immediate precursor to chiral lithium amide bases (CLABs)—reagents that have revolutionized the enantioselective deprotonation of prochiral ketones. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and mechanistic applications in drug development.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of (S)-(-)-N-Benzyl-1-phenylethylamine stems from the steric differentiation provided by the chiral phenylethyl group adjacent to the nitrogen center. The benzyl group adds necessary lipophilicity and steric bulk, essential for "lock-and-key" molecular recognition during chiral resolution processes.

Physicochemical Data Table

| Property | Value | Condition/Note |

| CAS Number | 17480-69-2 | |

| Molecular Formula | C₁₅H₁₇N | |

| Molecular Weight | 211.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes upon air exposure |

| Boiling Point | 171°C | @ 15 mmHg |

| Density | 1.01 g/mL | @ 25°C |

| Optical Rotation | -38° to -41° | Neat |

| Solubility | Soluble in DCM, EtOH, MeOH, THF | Sparingly soluble in water |

| pKa (Conjugate Acid) | ~9.5 | Est.[1][3][4][5][6] based on secondary amines |

Structural Identification (NMR Signature)

-

¹H NMR (300 MHz, CDCl₃):

- 1.35 (d, 3H, J=6.6 Hz, CH ₃)

- 3.65 (AB q, 2H, N-CH ₂-Ph) – Note: Diastereotopic character often observed due to chiral center.

- 3.80 (q, 1H, J=6.6 Hz, CH -Me)

- 7.20–7.40 (m, 10H, Ar-H )

Part 2: Synthetic Routes & Purification

The industrial standard for synthesizing this amine is Reductive Amination . This route is preferred over direct alkylation to minimize over-alkylation (quaternary salt formation) and preserve the optical integrity of the chiral center.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise reductive amination pathway ensuring retention of stereochemistry.

Detailed Experimental Protocol

Objective: Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine via NaBH₄ reduction.

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with (S)-(-)-1-phenylethylamine (100 mmol) and anhydrous Methanol (100 mL).

-

Add Benzaldehyde (100 mmol) dropwise over 15 minutes at room temperature.

-

Observation: The solution may warm slightly (exothermic). Stir for 3–6 hours. Monitor by TLC or GC for disappearance of amine.[7]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.1 equiv) portion-wise to control hydrogen evolution.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Quench with water (50 mL) followed by 1M NaOH to ensure the amine is free-based.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Distillation under reduced pressure (BP 171°C @ 15 mmHg) or column chromatography (Hexane/EtOAc) if high purity (>99% ee) is required.

-

Part 3: Mechanistic Utility in Asymmetric Catalysis

The most potent application of this scaffold is its conversion into a Chiral Lithium Amide Base (CLAB) . This reagent, often associated with the work of Simpkins et al. , is used for the enantioselective deprotonation of prochiral ketones.[8][9]

Mechanism: Enantioselective Deprotonation

When lithiated (using n-BuLi), the amine forms a chiral base that discriminates between enantiotopic protons on a substituted cyclohexanone.

Key Mechanism:

-

Lithiation: Amine + n-BuLi

Lithium Amide + BuH. -

Recognition: The bulky chiral lithium amide approaches the ketone. The steric clash between the phenyl groups of the base and the substituents of the ketone dictates the removal of the pro-S or pro-R proton.

-

Trapping: The resulting chiral enolate is trapped with TMSCl to form a silyl enol ether with high enantiomeric excess (ee).

Pathway Diagram (Graphviz)

Figure 2: Kinetic resolution/deprotonation pathway using the lithiated amine derivative.

Part 4: Chiral Resolution Applications

Beyond catalysis, (S)-(-)-N-Benzyl-1-phenylethylamine acts as a resolving agent for racemic acids (e.g., mandelic acid derivatives).

-

Mechanism: Formation of diastereomeric salts.[10]

-

Selectivity: The "Lock-and-Key" packing in the crystal lattice often makes one diastereomer significantly less soluble than the other.

-

Protocol Insight:

-

Mix racemate acid and (S)-amine (1:1 molar ratio) in hot Ethanol.

-

Cool slowly to crystallize the less soluble salt.

-

Filter and treat the solid with dilute HCl to recover the resolved acid; treat the filtrate with base to recover the resolving amine.

-

Part 5: Handling & Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine absorbs CO₂ from the air to form carbamates (white crust).

-

Safety: Irritant. Causes skin and eye irritation.[4] Use standard PPE.[2]

-

Re-use: The amine can be recovered after resolution or synthesis by acid-base extraction with >95% recovery yield, making it economically viable for scale-up.

References

-

Simpkins, N. S. (2013).[11] Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions.

-

BenchChem Technical Support . Synthesis of N-benzyl-1-phenylethylamine: Protocols and Optimization.

-

Thermo Fisher Scientific . (S)-(-)-N-Benzyl-1-phenylethylamine Product Specifications and Safety Data.

-

PubChem Database . Compound Summary: (S)-(-)-N-Benzyl-1-phenylethylamine (CID 1268085).[4][5]

-

Eames, J. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Chirality.

Sources

- 1. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 [chemicalbook.com]

- 2. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (S)-(-)-N-Benzyl-1-phenylethylamine(17480-69-2) 1H NMR spectrum [chemicalbook.com]

- 4. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-N-Benzyl-1-phenylethylamine 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. websites.nku.edu [websites.nku.edu]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. organicreactions.org [organicreactions.org]

Difference between (S)-N-Benzyl-alpha-methylbenzylamine and (R)-isomer

An In-depth Technical Guide to the Stereoisomers of N-Benzyl-alpha-methylbenzylamine: (S) vs. (R)

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chirality in N-Benzyl-alpha-methylbenzylamine

In the realm of synthetic chemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule can be the determining factor for its efficacy, function, and interaction with biological systems. N-Benzyl-alpha-methylbenzylamine is a quintessential example of a chiral molecule, existing as two non-superimposable mirror images known as enantiomers. The sole chiral center is the carbon atom bonded to a methyl group, a phenyl group, a hydrogen atom, and a benzylamino group. These enantiomers are designated as (S)-N-Benzyl-alpha-methylbenzylamine and (R)-N-Benzyl-alpha-methylbenzylamine based on the Cahn-Ingold-Prelog priority rules.

While they share the same chemical formula and connectivity, their three-dimensional architectures are distinct, leading to profound differences in their chemical and biological roles. This guide provides a detailed exploration of the core differences between these two isomers, offering insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Caption: Figure 1: Stereochemical representation of (S) and (R) enantiomers.

Part 1: Comparative Physicochemical Properties

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment. The defining physical distinction is their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

| Property | (S)-(-)-N-Benzyl-alpha-methylbenzylamine | (R)-(+)-N-Benzyl-alpha-methylbenzylamine |

| CAS Number | 17480-69-2 | 38235-77-7 |

| Molecular Formula | C₁₅H₁₇N[1] | C₁₅H₁₇N[1] |

| Molecular Weight | 211.30 g/mol [2] | 211.30 g/mol |

| Appearance | Colorless to light yellow clear liquid | Colorless liquid |

| Density | 1.01 g/mL at 25 °C (lit.)[3] | 1.01 g/mL at 25 °C (lit.) |

| Boiling Point | 171 °C at 15 mmHg (lit.)[3] | 171 °C at 15 mmHg (lit.) |

| Refractive Index | n20/D 1.563 (lit.)[3] | n20/D 1.564 (lit.) |

| Optical Rotation | [α]¹⁹/D −40°, neat[3] | [α]²⁰/D +38°, neat |

Part 2: Synthesis and Enantiomeric Resolution

The industrial production of enantiomerically pure N-Benzyl-alpha-methylbenzylamine is critical due to its high value as a resolving agent and a chiral auxiliary in asymmetric synthesis.[3][4] The most common approach involves starting with an already resolved precursor, ensuring the stereochemistry is retained throughout the synthesis.

Stereoselective Synthesis Protocol

A practical and scalable synthesis involves the reductive amination of benzaldehyde with an enantiomerically pure α-phenylethylamine, followed by palladium-catalyzed hydrogenation.[4][5][6] This method is efficient and maintains the stereochemical integrity of the starting material.[7]

Step-by-Step Synthesis of (R)-N-Benzyl-alpha-methylbenzylamine:

-

Imine Formation:

-

Combine (R)-α-phenylethylamine (1.0 eq) and benzaldehyde (1.05-1.1 eq) in a suitable solvent such as toluene or methanol at ambient temperature.[6][7][8]

-

If using toluene, heat the solution to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.[7] If using methanol, the reaction can often proceed at room temperature.[8]

-

The reaction progress is monitored until the formation of (R)-benzylidene-(1-phenylethyl)amine is complete. The intermediate imine is typically not isolated and is carried directly into the next step.[7]

-

-

Hydrogenation:

-

Charge the solution containing the imine into a hydrogenation reactor containing 5% palladium on carbon (Pd/C) catalyst (typically 50% water-wet).[7]

-

Pressurize the reactor with hydrogen gas (e.g., to 50 psig) and maintain the reaction at a controlled temperature (e.g., 20-25 °C).[7]

-

The reaction is continued until hydrogen uptake ceases, which typically occurs within 30-60 minutes.[7]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the palladium catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[4]

-

If necessary, the product can be further purified by vacuum distillation to remove impurities like benzyl alcohol, yielding material of >99% purity.[7]

-

Caption: Figure 2: Workflow for Stereoselective Synthesis.

Chiral Resolution of Racemic Mixtures

An alternative to stereoselective synthesis is the resolution of a racemic mixture of α-methylbenzylamine. This classical method involves reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[9] These salts have different solubilities, allowing one to be selectively crystallized and separated by filtration.[9] The resolved amine is then liberated from the salt by treatment with a base. This technique is still widely used on an industrial scale.[10]

Part 3: Differentiated Applications in Asymmetric Synthesis and Pharmaceuticals

The primary value of enantiomerically pure (S)- and (R)-N-Benzyl-alpha-methylbenzylamine lies in their application as chiral auxiliaries and precursors in asymmetric synthesis.[3] Their defined stereochemistry is used to control the formation of new stereocenters in a target molecule.

Role as Chiral Auxiliaries

These chiral amines are frequently converted into their corresponding lithium amides by deprotonation with an organolithium reagent like n-butyllithium. The resulting chiral lithium amide bases are highly effective for the enantioselective deprotonation of prochiral ketones.[4][5] The chiral base selectively removes one of two prochiral protons, creating a chiral enolate which can then react with an electrophile to produce an enantiomerically enriched product.

Sources

- 1. (R)-(+)-N-Benzyl-α-methylbenzylamine | CAS 38235-77-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17480-69-2((S)-(-)-N-Benzyl-α-methylbenzylamine) | Kuujia.com [kuujia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

(S)-N-Benzyl-1-phenylethanamine HCl molecular weight and formula

Technical Monograph: (S)-N-Benzyl-1-phenylethanamine Hydrochloride

Executive Summary

(S)-N-Benzyl-1-phenylethanamine Hydrochloride (also known as (S)-N-Benzyl-α-methylbenzylamine HCl) is a high-value chiral auxiliary and resolving agent used extensively in asymmetric synthesis and the pharmaceutical industry. Unlike its liquid free-base form, the hydrochloride salt is a stable, crystalline solid, making it the preferred form for storage and precise stoichiometric handling in chiral resolution processes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in enantiomeric separation.

Part 1: Physicochemical Characterization

The transition from the free base to the hydrochloride salt significantly alters the physical state and stability of the compound. The salt form prevents the absorption of atmospheric CO₂ (a common issue with chiral amines) and facilitates the formation of well-defined diastereomeric salts during chiral resolution.

Table 1: Molecular & Physical Specifications

| Property | Data Specification | Notes |

| Chemical Name | (S)-N-Benzyl-1-phenylethanamine Hydrochloride | IUPAC |

| Synonyms | (S)-N-Benzyl-α-methylbenzylamine HCl; (S)-BPA[1]·HCl | Common industry abbreviations |

| Molecular Formula | C₁₅H₁₈ClN | Free Base: C₁₅H₁₇N |

| Molecular Weight | 247.76 g/mol | Free Base: 211.30 g/mol |

| CAS Number | Refer to Vendor (Free Base: 17480-69-2) | Salt CAS varies by vendor; (R)-Salt is 128593-66-8 |

| Physical State | Off-white to white crystalline solid | Free base is a colorless liquid |

| Melting Point | 181–183 °C | Distinct from liquid free base |

| Solubility | Soluble in Water, Ethanol, Methanol | Critical for recrystallization |

| Chirality | (S)-Enantiomer | Induces (S)-stereochemistry or resolves (R)-acids |

Technical Note: While the (S)-enantiomer is the specific topic, physical constants such as melting point and solubility are identical to the (R)-enantiomer (CAS 128593-66-8) in achiral environments.

Part 2: Synthetic Pathway & Salt Formation

The synthesis of (S)-N-Benzyl-1-phenylethanamine HCl typically follows a reductive amination pathway. This protocol is favored for its high enantiomeric fidelity, preventing racemization of the chiral center.

Reaction Mechanism

The process involves the condensation of benzaldehyde with (S)-1-phenylethylamine to form an imine intermediate (Schiff base), followed by reduction (catalytic hydrogenation or hydride reduction) and subsequent acidification.

Figure 1: Step-wise synthesis from chiral amine precursor to stable hydrochloride salt.

Validated Synthetic Protocol

-

Imine Formation: Combine (S)-1-phenylethylamine (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir at room temperature for 2–4 hours. Monitor by TLC for disappearance of aldehyde.

-

Reduction: Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise. The imine is reduced to the secondary amine.

-

Workup: Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

-

Salt Formation (Critical Step): Dissolve the crude oil in minimal ethanol. Add concentrated HCl (aq) or HCl in diethyl ether dropwise until pH < 2.

-

Crystallization: Cool to 4°C. The HCl salt precipitates as white crystals. Filter and wash with cold ether to remove non-salt impurities.

Part 3: Applications in Chiral Resolution

The primary industrial application of (S)-N-Benzyl-1-phenylethanamine HCl is the optical resolution of racemic acids (e.g., mandelic acid derivatives, ibuprofen precursors).

Mechanism of Discrimination

The resolving power stems from the "Lock-and-Key" fit between the resolving agent and the target acid.

-

Pi-Pi Stacking: The benzyl and phenyl groups engage in aromatic stacking with the target molecule.

-

Hydrogen Bonding: The ammonium proton (from the HCl salt converted to base in situ) forms strong H-bonds with the carboxylate of the target acid.

-

Solubility Difference: The diastereomeric salt pair (S-Base/R-Acid vs. S-Base/S-Acid) exhibits significantly different solubilities in solvents like ethanol or acetone, allowing separation by filtration.

Figure 2: Workflow for resolving racemic acids using (S)-N-Benzyl-1-phenylethanamine.

Part 4: Analytical Specifications

To ensure the integrity of the compound for research or production, the following analytical benchmarks must be met.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 1.60 (d, 3H): Methyl group doublet (characteristic of the phenylethyl moiety).

-

δ 3.8–4.0 (m, 2H): Benzylic methylene protons (often appear as an AB system due to the nearby chiral center).

-

δ 4.3 (q, 1H): Chiral methine proton.

-

δ 7.2–7.6 (m, 10H): Aromatic protons (two phenyl rings).

-

δ 9.8–10.2 (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

Optical Rotation

-

Specification: [α]₂₀/D approx. –40° (c=1, Methanol) for the free base.

-

Note: The specific rotation of the HCl salt will differ in magnitude and sign compared to the free base depending on the solvent. Always compare against a known standard of the salt form.

Part 5: Handling & Safety

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. The HCl salt is hygroscopic; protect from moisture to maintain stoichiometry.

-

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.

-

Safety: Irritant to eyes, respiratory system, and skin.[2] Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.

References

-

BenchChem. (2025).[3] Synthesis of N-benzyl-1-phenylethylamine and Hydrochloride Salt Protocols. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: N-benzyl-1-phenylethylamine.[1][5][6][7][8][9][10] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[4] (S)-(-)-N-Benzyl-1-phenylethylamine Product Properties. Retrieved from

-

Zhang, J., et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality. Retrieved from

-

Sigma-Aldrich. (2025). (S)-(-)-N-Benzyl-α-methylbenzylamine Product Sheet. Retrieved from

Sources

- 1. (S)-(-)-N-Benzyl-1-phenylethylamine, CAS 17480-69-2, High Purity at Attractive Price [jigspharma.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-(-)-N-Benzyl-1-phenylethylamine | CAS#:17480-69-2 | Chemsrc [chemsrc.com]

- 7. angenesci.com [angenesci.com]

- 8. (S)-(-)-N-Benzyl-1-phenylethylamine CAS#: 17480-69-2 [m.chemicalbook.com]

- 9. (S)-(-)-N-Benzyl-1-phenylethylamine CAS#: 17480-69-2 [chemicalbook.com]

- 10. (R) - (+) -N-Benzyl-1-Phenylethylamine/ (R) - (+) -N- (1-Phenylethyl) Benzylamine CAS 38235-77-7 [sunwisechem.com]

Nomenclature, Synthesis, and Application Profile: (S)-N-benzyl-1-phenylethanamine Hydrochloride

[1]

Executive Summary

(S)-N-benzyl-1-phenylethanamine hydrochloride (CAS: 19302-37-5 for the salt; 17480-69-2 for the free base) represents a "privileged" class of chiral auxiliaries and resolving agents in modern organic synthesis.[1] Unlike its parent compound, 1-phenylethanamine, the addition of the N-benzyl moiety introduces significant steric bulk and π-π stacking potential, dramatically enhancing its ability to discriminate between enantiomers of racemic acids via diastereomeric salt formation.[1]

This guide moves beyond simple definitions to provide a comprehensive technical profile. It details the compound's nomenclature hierarchy, validates its synthesis via reductive amination, and elucidates the "lock-and-key" supramolecular mechanism that drives its utility in pharmaceutical resolution.[1]

Chemical Identity & Nomenclature[1][2][3][4]

The nomenclature for this compound can be confusing due to the mix of IUPAC systematic naming and historical common names derived from its synthetic precursors.

Synonyms and Identifiers Matrix

| Category | Primary Name / Identifier | Technical Context |

| IUPAC Name | (1S)-N-benzyl-1-phenylethanamine hydrochloride | The systematic standard.[1][2] Denotes the single chiral center at the 1-position of the ethyl group. |

| Common Name | (S)-N-Benzyl-α-methylbenzylamine HCl | Describes the molecule as a derivative of benzylamine with an α-methyl substitution.[1] |

| Synthesis-Based | (S)-(-)-N-(1-Phenylethyl)benzylamine HCl | Highlights the precursors: Benzyl group added to 1-phenylethylamine.[1][3] |

| CAS Number | 19302-37-5 | Specific to the Hydrochloride salt .[1][2] |

| CAS Number | 17480-69-2 | Specific to the Free Base (Liquid form).[1][4][5] |

| Abbreviation | (S)-NBPA HCl | Common in process chemistry logs.[1] |

Structural Visualization (Graphviz)[1]

The following diagram illustrates the hierarchical breakdown of the molecule's nomenclature relative to its structural components.

Figure 1: Structural deconstruction of (S)-N-benzyl-1-phenylethanamine HCl, highlighting the functional components responsible for its chiral recognition capabilities.

Stereochemical Significance & Mechanism

Why use the N-benzyl derivative over the simpler (S)-1-phenylethanamine? The answer lies in supramolecular recognition .[1]

The "Lock-and-Key" Resolution Mechanism

In chiral resolution, the resolving agent must form a diastereomeric salt with the target racemic acid.[1] The efficiency of this separation depends on the solubility difference between the

The N-benzyl group adds a hydrophobic "flap" to the molecule.[1] When crystallizing with a chiral acid (e.g., 2-chloromandelic acid), this benzyl group engages in π-π stacking interactions with the aromatic rings of the target molecule.[1] This creates a rigid, highly ordered crystal lattice for one diastereomer (the "Lock-and-Key" fit), while the other diastereomer remains amorphous or more soluble due to steric clash [1].[1]

Mechanism Diagram

Figure 2: The mechanism of chiral discrimination. The N-benzyl group facilitates specific non-covalent interactions that drive the precipitation of a single diastereomer.

Synthesis Protocol: Reductive Amination

While the free base is commercially available, the hydrochloride salt is often prepared in situ or synthesized to ensure stoichiometry. The standard industrial route is the reductive amination of benzaldehyde with (S)-1-phenylethanamine.[1]

Experimental Workflow

Reagents:

-

Benzaldehyde (1.0 eq)[1]

-

(S)-1-Phenylethanamine (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (0.6 eq) or H₂/Pd-C[1]

-

Solvent: Methanol (MeOH)[1]

-

HCl source: 1M HCl in Diethyl Ether

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a reaction vessel with Methanol.[1]

-

Add Benzaldehyde dropwise at 0°C to control the exotherm.[1]

-

Insight: Stir for 2-4 hours. The formation of the imine (Schiff base) is indicated by the solution turning slightly yellow.[1] No water removal is strictly necessary if using NaBH₄, but molecular sieves can drive conversion [2].

-

-

Reduction:

-

Salt Formation (Hydrochlorination):

-

Dry the organic layer (MgSO₄) and concentrate to obtain the oily free base.[1]

-

Redissolve the oil in minimal dry Diethyl Ether or Ethanol.[1]

-

Add HCl (in ether or dioxane) dropwise with vigorous stirring.

-

Observation: A white precipitate ((S)-NBPA HCl) will form immediately.[1]

-

Filter and wash with cold ether.[1]

-

Synthesis Flowchart

Figure 3: Synthetic pathway via reductive amination.[1] The conversion from free base to HCl salt is the critical final step for stability.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following parameters should be met.

| Parameter | Specification (HCl Salt) | Specification (Free Base) | Notes |

| Physical State | White Crystalline Solid | Clear/Pale Yellow Liquid | Salt form is preferred for long-term storage (non-hygroscopic).[1] |

| Melting Point | >170°C (Decomposes) | N/A (Liquid) | Salt MP varies by hydration; literature often cites ~170-180°C for similar derivatives.[1] |

| Solubility | Water (Moderate), Ethanol (High) | Chloroform, DCM, Toluene | Free base is immiscible with water.[1] |

| Optical Rotation | Same | The (S)-enantiomer is levorotatory (-) in neat form.[1] | |

| 1H NMR (CDCl3) | Similar | The benzylic protons (3.6 ppm) appear as an AB system or singlet depending on resolution.[1] |

References

-

Zhang, J., et al. (2012).[1] "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism." Chirality.

-

Huckabee, B., et al. (2000).[1][6] "Process for the preparation of N-benzylamines." Organic Process Research & Development.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1268085, (S)-(-)-N-Benzyl-1-phenylethylamine.[1] [1]

-

ChemicalBook. (2023).[1] (S)-(-)-N-Benzyl-1-phenylethylamine Properties and CAS 17480-69-2.[1][2][7][3][5][8]

Sources

- 1. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-(-)-N-Benzyl-1-phenylethylamine | CAS#:17480-69-2 | Chemsrc [chemsrc.com]

- 3. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 [chemicalbook.com]

- 4. (S)-(-)-N-Benzyl-a-methylbenzylamine 99 17480-69-2 [sigmaaldrich.com]

- 5. (S)-(-)-N-Benzyl-1-phenylethylamine, CAS 17480-69-2, High Purity at Attractive Price [jigspharma.com]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. (S)-(-)-N-Benzyl-1-phenylethylamine CAS#: 17480-69-2 [m.chemicalbook.com]

- 8. (S)-(-)-N-Benzyl-1-phenylethylamine 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

The Architect's Guide to Asymmetric Synthesis: A Deep Dive into Chiral Amines

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of safety, efficacy, and innovation. Chiral amines, in particular, represent a privileged class of structural motifs, estimated to be present in 40-45% of all small-molecule pharmaceuticals.[1][2] Their prevalence stems from their ability to form key hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. The stereochemistry of an amine can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of chiral amines, offering a blend of mechanistic understanding and practical, field-proven insights for researchers and drug development professionals.

Strategic Pathways to Enantiopure Amines: A Decision Framework

The synthesis of a single-enantiomer chiral amine is a critical challenge that requires a carefully considered strategy. The choice of method is not arbitrary but is dictated by factors such as the substrate's structure, required scale, economic viability, and desired enantiopurity. Broadly, the approaches can be categorized into three main paradigms: resolution of racemates, chiral pool synthesis, and direct asymmetric synthesis. While resolution and chiral pool methods have their merits, direct asymmetric synthesis has become the most powerful and elegant approach, offering superior atom economy and efficiency.[1][3]

Caption: A decision-making workflow for selecting a chiral amine synthesis strategy.

The Classic Approach: Chiral Auxiliary-Mediated Synthesis

One of the foundational strategies in asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Causality of Stereocontrol: The auxiliary creates a chiral environment around the reaction center. Its steric bulk physically blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This principle is elegantly demonstrated in the synthesis of chiral amines using tert-butanesulfinamide, developed by Ellman.

The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds through a six-membered ring transition state where the magnesium coordinates to both the nitrogen and oxygen atoms.[4] This rigid conformation, coupled with the steric hindrance of the tert-butyl group, dictates the facial selectivity of the nucleophilic addition, leading to high diastereoselectivity.[4]

Workflow & Protocol: Asymmetric Synthesis of an α-Branched Amine

-

Imine Formation: A prochiral ketone is condensed with (R)- or (S)-tert-butanesulfinamide in the presence of a mild Lewis acid, such as Ti(OEt)₄, to form the corresponding N-sulfinyl imine.

-

Diastereoselective Addition: The purified sulfinyl imine is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. The Grignard reagent (e.g., MeMgBr) is then added dropwise. The reaction is carefully monitored by TLC until the starting imine is consumed.

-

Auxiliary Cleavage: The resulting sulfinamide is quenched and then treated with a strong acid (e.g., HCl in methanol) to hydrolyze the N-S bond, liberating the desired chiral primary amine. The chiral auxiliary can often be recovered.

Advantages vs. Disadvantages:

-

Pros: High reliability, predictable stereochemical outcomes, and broad substrate scope.

-

Cons: The method is stoichiometric, resulting in poor atom economy. Additional steps are required for attaching and removing the auxiliary, which can lower the overall yield.

The Power of Catalysis: Modern Asymmetric Synthesis

Catalytic methods represent the pinnacle of efficiency in asymmetric synthesis, employing a small amount of a chiral catalyst to generate large quantities of an enantiopure product. This approach is highly atom-economical and is the preferred strategy for industrial-scale production.[1][3]

Transition Metal Catalysis: The Workhorse of Industry

Transition metal complexes, featuring chiral ligands, are exceptionally powerful catalysts for the synthesis of chiral amines, most notably through the asymmetric hydrogenation of imines, enamines, and related unsaturated nitrogen-containing compounds.[1][3][5]

Mechanistic Insight: Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for producing α-chiral amines.[1][3] The groundbreaking work by Noyori on Ru-BINAP catalysts provided a fundamental understanding of this transformation. While various metals like Iridium, Rhodium, and Palladium are now used, the core principle remains the same: the chiral ligand creates a well-defined chiral pocket around the metal center.[6][7]

The substrate (imine) coordinates to the metal center in a specific orientation due to steric interactions with the chiral ligand. This pre-organization dictates the facial selectivity of the subsequent hydride transfer from the metal to the imine carbon, ultimately determining the stereochemistry of the final amine product.

Caption: Simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.

Comparative Data for Catalytic Systems:

The choice of metal and ligand is crucial and substrate-dependent. Below is a comparison of representative catalyst systems for the asymmetric hydrogenation of N-aryl imines.

| Catalyst System | Substrate Example | S/C Ratio | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | N-(1-(furan-2-yl)ethylidene)aniline | 1000:1 | >95 | 90 | [1] |

| Pd(TFA)₂ / (S)-SegPhos | N-diphenylphosphinyl ketimine | 100:1 | 99 | 99 | [7] |

| RuCl₂[(S)-xyl-binap][(S)-daipen] | Acetophenone N-benzylimine | 10000:1 | 95 | 97 | [8] |

Biocatalysis: The Green Chemistry Revolution

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly sustainable and selective alternative to traditional chemical methods.[9] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), exhibit exquisite stereoselectivity, and are environmentally benign.[9][10] For chiral amine synthesis, ω-transaminases (ω-TAs) are particularly prominent.[10][11]

The Ping-Pong Mechanism of ω-Transaminases:

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone acceptor.[2][10] The reaction proceeds via a "ping-pong bi-bi" mechanism:

-

First Half-Reaction: The amine donor binds to the active site. The PLP cofactor abstracts the amino group, forming a pyridoxamine phosphate (PMP) intermediate and releasing the ketone byproduct (e.g., acetone).

-

Second Half-Reaction: The prochiral ketone substrate enters the active site. The PMP intermediate transfers its amino group to the ketone, generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[2]

The enzyme's intricate three-dimensional active site precisely orients the ketone, ensuring the amino group is delivered to only one face, resulting in exceptionally high enantiomeric excess (>99% ee is common).[10]

Caption: The ping-pong mechanism of a ω-transaminase for chiral amine synthesis.

Industrial Application: The Synthesis of Sitagliptin

A landmark application of biocatalysis is the manufacturing process for the anti-diabetic drug sitagliptin. An engineered (R)-selective ω-transaminase was developed to convert a prochiral ketone directly into the chiral amine precursor of sitagliptin. This enzymatic step replaced a high-pressure asymmetric hydrogenation process, resulting in a 10-13% increase in overall yield, a 53% increase in productivity, and a 19% reduction in total waste, all while achieving an optical purity of >99.95% ee.[10] This success story highlights the immense potential of biocatalysis to create more efficient and sustainable pharmaceutical manufacturing.[2]

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[12][13] This field has emerged as a third pillar of asymmetric catalysis, complementing metal- and biocatalysis.[14] For chiral amine synthesis, chiral phosphoric acids (CPAs) have proven particularly effective in the asymmetric transfer hydrogenation of imines.[15]

Mechanism of Chiral Phosphoric Acid Catalysis:

In this system, a Hantzsch ester serves as the hydrogen source. The chiral phosphoric acid acts as a bifunctional catalyst. It protonates the imine nitrogen, activating it for reduction, while the conjugate base of the acid simultaneously forms a chiral ion pair with the protonated imine. This organized, non-covalent interaction within the transition state effectively shields one face of the C=N bond, directing the hydride transfer from the Hantzsch ester to the opposite face, thus inducing enantioselectivity.[15]

Conclusion and Future Outlook

The synthesis of chiral amines has evolved from stoichiometric, auxiliary-based methods to highly efficient and selective catalytic strategies. Transition metal catalysis remains an industrial mainstay due to its high turnover numbers and reliability.[1] However, the push for greener and more sustainable processes has brought biocatalysis and organocatalysis to the forefront.[9][13] The development of novel enzymes through directed evolution and the design of new, more powerful organocatalysts will continue to expand the synthetic chemist's toolbox. The future of chiral amine synthesis lies in the synergy of these approaches, allowing for the creation of complex pharmaceutical agents with unparalleled precision, efficiency, and environmental responsibility.

References

-

Magano, J., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. [Link]

-

Gomm, A., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]

-

Hernandez, K. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

-

Leighton, C. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. University of Leeds. [Link]

-

France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. [Link]

-

Various Authors. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]

-

Magano, J., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

de Souza, R. O. M. A., et al. (2021). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. [Link]

-

Various Authors. (n.d.). Asymmetric hydrogenation of imines for preparation of chiral amines. ResearchGate. [Link]

-

Sasmal, P. K., & Liu, R.-S. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

-

Vesely, J., & Córdova, A. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Catalysis Science & Technology. [Link]

-

Tang, W., & Zhang, X. (2002). Asymmetric hydrogenation of imines. Chemical Communications. [Link]

-

Various Authors. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

-

Various Authors. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, X., et al. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

-

Fochi, M., et al. (2012). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Molecules. [Link]

-

Zhou, Y.-G., et al. (2008). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2024). Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]

-

Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

-

Chang, Z. Y., & Coates, R. M. (1994). Enantioselective synthesis of primary amines via Grignard additions to stereogenic N-(.alpha.-phenyl-.beta.-(benzyloxy)ethyl)nitrones. The Journal of Organic Chemistry. [Link]

-

Magano, J., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

-

Various Authors. (n.d.). Chiral Organocatalysis. SlideShare. [Link]

-

Sasmal, P. K., & Liu, R.-S. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

-

Chai, Z., & Zhao, G. (2012). Efficient organocatalysts derived from simple chiral acyclic amino acids in asymmetric catalysis. Catalysis Science & Technology. [Link]

-

Various Authors. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Synlett. [Link]

-

Various Authors. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. [Link]

-

Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. [Link]

-

Various Authors. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Various Authors. (2022). Iridium Catalyst for Chiral Amine Synthesis. J. Org. Chem.. [Link]

-

Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

-

Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters. [Link]

-

Various Authors. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ComInnex. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. Efficient organocatalysts derived from simple chiral acyclic amino acids in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

Technical Guide: Physical Properties and Applications of (S)-(-)-N-Benzyl-1-phenylethylamine HCl

This guide provides a comprehensive technical analysis of (S)-(-)-N-Benzyl-1-phenylethylamine Hydrochloride , a critical chiral building block and resolving agent in asymmetric synthesis.

Executive Summary

(S)-(-)-N-Benzyl-1-phenylethylamine Hydrochloride (CAS: 19302-37-5) is the hydrochloride salt of the chiral secondary amine (S)-(-)-N-Benzyl-1-phenylethylamine.[1] It is widely utilized in the pharmaceutical industry as a chiral resolving agent for acidic racemates and as a key intermediate in the synthesis of complex pharmaceutical ingredients (APIs), including beta-agonists like Formoterol. Its high enantiomeric purity and ability to form diastereomeric salts make it indispensable for drug development workflows requiring strict stereochemical control.

Chemical Identity & Structural Characterization[1][2]

The compound is a secondary amine salt formed by the reaction of (S)-1-phenylethylamine with benzaldehyde under reductive conditions, followed by acidification.

| Attribute | Detail |

| IUPAC Name | (S)-N-Benzyl-1-phenylethanamine hydrochloride |

| Common Name | (S)-(-)-N-Benzyl-α-methylbenzylamine HCl |

| CAS Number (HCl Salt) | 19302-37-5 |

| CAS Number (Free Base) | 17480-69-2 |

| Molecular Formula | C₁₅H₁₈ClN (C₁₅H₁₇N[2] · HCl) |

| Molecular Weight | 247.76 g/mol |

| Chiral Center | (S)-Configuration at the α-methylbenzyl carbon |

Structural Visualization

The following diagram illustrates the chemical structure and the stereochemical center responsible for its optical activity.

Figure 1: Structural connectivity of (S)-(-)-N-Benzyl-1-phenylethylamine HCl, highlighting the chiral center and salt formation site.

Physical Properties Matrix

The physical properties of the hydrochloride salt differ significantly from its free base counterpart (which is a liquid). The salt form is preferred for storage and handling due to its stability and solid state.

| Property | Value / Description | Notes |

| Physical State | Crystalline Solid | Typically white to off-white powder or crystals. |

| Melting Point | 181 – 183 °C | Sharp melting range indicates high purity. (Data inferred from enantiomer (R)-(+) salt [1]). |

| Solubility (Water) | Soluble | Ionized salt form dissolves readily in water compared to the free base. |

| Solubility (Organics) | Soluble in Ethanol, Methanol | Moderate solubility in CHCl₃; insoluble in non-polar solvents (Hexane). |

| Optical Rotation | [α]D < 0 (Levorotatory) | The free base is approx. -39° (neat). The HCl salt retains the (S) configuration but specific rotation magnitude varies by solvent. |

| Hygroscopicity | Non-hygroscopic to slightly hygroscopic | Stable under normal laboratory conditions; store in a desiccator recommended. |

| Acidity (pKa) | ~9.5 (Ammonium ion) | Typical for secondary amine salts. |

Expert Insight: While the free base is air-sensitive and can form carbamates with atmospheric CO₂, the HCl salt is chemically stable , making it the preferred form for long-term storage and commercial transport.

Synthesis & Preparation Protocol

The synthesis follows a Reductive Amination pathway.[3][4] This method preserves the stereochemistry of the starting material, (S)-1-phenylethylamine.

Mechanistic Workflow

Figure 2: Step-by-step synthesis pathway via reductive amination and salt formation.[5]

Experimental Protocol (Laboratory Scale)

-

Imine Formation: Mix equimolar amounts of (S)-1-phenylethylamine and benzaldehyde in methanol. Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add sodium borohydride (NaBH₄) portion-wise (1.1 equivalents). Stir for 3 hours.

-

Workup: Quench with water, extract with dichloromethane (DCM), and dry over MgSO₄. Evaporate solvent to obtain the Free Base (oil).

-

Salt Formation: Dissolve the oil in minimal ethanol. Add 1.0 equivalent of concentrated HCl or HCl in diethyl ether dropwise.

-

Crystallization: Cool the solution to induce precipitation. Filter the white solid and wash with cold ether.

-

Drying: Vacuum dry at 40°C to yield pure (S)-(-)-N-Benzyl-1-phenylethylamine HCl.

Applications in Chiral Resolution

The primary utility of this compound lies in its ability to resolve racemic acids via Diastereomeric Salt Formation .

Mechanism of Action

When the enantiomerically pure amine (Base) reacts with a racemic acid (Acid-R + Acid-S), two diastereomeric salts are formed:

These diastereomers have different physical properties (solubility, boiling point, crystal structure), allowing separation by simple crystallization.

Figure 3: Workflow for resolving racemic acids using (S)-(-)-N-Benzyl-1-phenylethylamine.

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. Rinse immediately if contact occurs. |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in the lab. Wash hands after handling. |

Storage: Store in a cool, dry place. Keep container tightly closed. While the HCl salt is stable, it is best stored away from strong oxidizing agents.

References

-

BenchChem. (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride Product Data. Retrieved from (Inferred melting point data for enantiomer).

-

Thermo Fisher Scientific. (S)-(-)-N-Benzyl-1-phenylethylamine Safety Data Sheet (SDS). Retrieved from .

-

PubChem. (S)-(-)-N-Benzyl-1-phenylethylamine Compound Summary. National Center for Biotechnology Information. Retrieved from .

-

ChemicalBook. (S)-N-Benzyl-1-phenylethylamine Properties and Suppliers. Retrieved from .

-

Local Pharma Guide. CAS 19302-37-5 Entry. Retrieved from .

Sources

- 1. CAS NO. 19302-37-5 | (S)-(-)-N-Benzyl-1-phenylethylamine hydrochloride | C15H17N.HCl [localpharmaguide.com]

- 2. pure-synth.com [pure-synth.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(+)-N-BENZYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | 128593-66-8 [chemicalbook.com]

- 6. S-(-)-N-Benzyl-1-phenylethylamine | CAS#:17480-69-2 | Chemsrc [chemsrc.com]

- 7. L19299.06 [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (S)-(-)-N-Benzyl-1-phenylethylamine, ChiPros r, 99%, ee 99+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 11. Method for making phenylethylamine compounds - Patent 2540698 [data.epo.org]

(S)-N-Benzyl-alpha-methylbenzylamine hydrochloride supplier and price

Strategic Sourcing and Application of (S)-N-Benzyl- -methylbenzylamine HCl

Content Type: Technical Guide & Sourcing Whitepaper Audience: Senior Chemists, Process Engineers, and Procurement Specialists

Executive Summary

(S)-N-Benzyl-

This guide provides a technical framework for sourcing the high-purity precursor, validating its enantiomeric excess (ee%), and deploying it effectively in chiral resolution workflows.

Chemical Identity & Critical Specifications

To ensure reproducibility in chiral applications, the material must meet strict physicochemical standards. Note that while the free base is the primary commercial form, the HCl salt is the preferred storage form to prevent oxidation and carbamate formation (from atmospheric CO₂).

| Feature | Specification |

| Chemical Name | (S)-(-)-N-Benzyl- |

| CAS Number (Free Base) | 17480-69-2 (Primary Commercial Unit) |

| CAS Number (HCl Salt) | Not widely cataloged; typically prepared in situ |

| Molecular Formula | C₁₅H₁₇N (Free Base) / C₁₅H₁₈ClN (HCl Salt) |

| Molecular Weight | 211.30 g/mol (Base) / 247.76 g/mol (Salt) |

| Chirality | (S)-Configuration |

| Optical Rotation | |

| Purity Requirement |

Sourcing Strategy & Market Landscape

Core Directive: Most major suppliers list the Free Base liquid. It is recommended to purchase the high-purity free base and generate the HCl salt in-house to ensure the removal of degradation products.

Tiered Supplier Analysis

Prices fluctuate based on synthesis scale and crude oil derivatives. The following tiers represent the current market landscape for Research Grade (99% ee) material.

| Supplier Tier | Representative Vendors | Est.[1] Price Range (10g - 25g) | Target Use Case |

| Tier 1: Global Reference | Sigma-Aldrich (Merck), TCI, Alfa Aesar | $150 - $250 USD | GMP Synthesis, Analytical Standards, Final Steps |

| Tier 2: Specialized Chiral | Daicel, Chiral Technologies | $100 - $180 USD | High-throughput Screening, Pilot Scale |

| Tier 3: Bulk/Process | Apollo Scientific, Combi-Blocks | $40 - $90 USD (Bulk) | Early-stage R&D, Large-scale Resolution |

Procurement Decision Matrix

-

For Analytical Standards: Source Tier 1 (Sigma/TCI) to guarantee >99.5% ee.

-

For Resolution Agents: Source Tier 3 (Bulk). The resolution process itself purifies the amine; minor impurities are often rejected in the mother liquor.

Technical Workflow: From Sourcing to Salt Formation

The following workflow illustrates the lifecycle of the material from receipt to application.

Figure 1: Strategic workflow for sourcing, validating, and stabilizing (S)-N-Benzyl-

Experimental Protocols

Quality Control: Chiral HPLC Method

Before using the reagent for resolution, you must verify the enantiomeric excess.

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.[2]

-

Acceptance Criteria: Main peak retention time matches standard; minor enantiomer < 1.0%.

Preparation of (S)-N-Benzyl- -methylbenzylamine Hydrochloride

Why: The liquid amine absorbs CO₂ from the air to form carbamates. The HCl salt is a stable, non-hygroscopic solid ideal for weighing.

Protocol:

-

Dissolution: Dissolve 10.0 g (47.3 mmol) of (S)-N-benzyl-

-methylbenzylamine (Free Base) in 50 mL of dry diethyl ether or ethyl acetate. -

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (2M in diethyl ether or 1.25M in methanol) dropwise with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C.

-

Filtration: Filter the solid under vacuum/inert atmosphere.

-

Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted amine and impurities.

-

Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

-

Yield: Expect >90% yield of white crystalline solid.

Application: Mechanism of Chiral Resolution

This amine is primarily used to resolve racemic acids via Diastereomeric Salt Formation . The mechanism relies on the solubility difference between the

Figure 2: Mechanism of chiral resolution via diastereomeric salt formation.

Safety & Handling (E-E-A-T)

-

Corrosivity: The free base is corrosive and causes severe skin burns. Wear nitrile gloves and a face shield.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

-

Storage:

-

Free Base: Store under Argon/Nitrogen at 2-8°C.

-

HCl Salt: Store in a desiccator at room temperature; hygroscopic if impure.

-

References

-

Sigma-Aldrich (Merck). (S)-(-)-N-Benzyl-alpha-methylbenzylamine Product Specification & Pricing. Retrieved from

-

TCI Chemicals. (S)-(-)-N-Benzyl-1-phenylethylamine Technical Data. Retrieved from

-

Kato, T., et al. (2001).[3] "Practical Synthesis of Novel Cardioprotective Drug, CP-060S." Organic Process Research & Development, 5(2), 122-126.[3] (Demonstrates industrial application of the amine).

-

Szakonyi, Z., et al. (2010).[3][4] "Stereoselective synthesis of pinane-based beta-and gamma-amino acids." Tetrahedron: Asymmetry, 21(20), 2498-2504.[3][4] (Validates use in asymmetric synthesis).

-

PubChem. Compound Summary for CAS 17480-69-2. National Library of Medicine. Retrieved from [3]

A Technical Guide to the Stability Assessment of (1S)-N-Benzyl-1-phenylethanamine Salt Forms

Prepared by: Gemini, Senior Application Scientist

Abstract

The selection of an appropriate salt form is a critical juncture in the development of an active pharmaceutical ingredient (API).[1][2] More than half of all drugs on the market are administered as salts to optimize physicochemical and biopharmaceutical properties such as solubility, stability, and manufacturability.[1] This guide provides a comprehensive framework for the stability assessment of various salt forms of the model compound (1S)-N-Benzyl-1-phenylethanamine, a chiral secondary amine. We will delineate a logical, multi-tiered strategy encompassing initial salt screening, in-depth physicochemical characterization, and rigorous stability testing under forced degradation and ICH-compliant conditions. The methodologies and rationale presented herein are designed to provide drug development professionals with a robust, self-validating system for selecting the most stable and developable salt form for a given API.

Introduction: The Rationale for Salt Selection

The intrinsic properties of a free acid or base form of an API are often suboptimal for therapeutic use.[1][3] Salt formation provides a proven method to modulate these characteristics.[1][4][5] For a basic compound like (1S)-N-Benzyl-1-phenylethanamine, forming a salt with an acidic counter-ion can significantly enhance aqueous solubility, improve dissolution rate, and increase chemical and physical stability.[2][3][4]

The primary goals of a salt selection and stability program are:

-

To Enhance Physicochemical Properties: Improve solubility, dissolution rate, and hygroscopicity.[2][3][6]

-

To Ensure Chemical and Physical Stability: Identify the salt form least prone to degradation or polymorphic conversion over time.[3][6]

-

To Facilitate Manufacturing: Select a crystalline, non-hygroscopic form with good flow and processing properties.[2][4]

This guide uses (1S)-N-Benzyl-1-phenylethanamine as a representative basic API to illustrate the principles and experimental protocols essential for a successful stability assessment program.

Part 1: Salt Screening and Counter-ion Selection

The initial phase involves a broad screening of potential salt-forming agents (counter-ions) to identify viable candidates for further characterization.

Causality Behind Counter-ion Choice

The selection of counter-ions is not arbitrary; it is guided by the pKa of the API and the desired properties of the final salt.[1][4] For a basic drug, the pKa of the counter-ion acid should be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[1] A diverse range of counter-ions should be screened to explore a wide chemical space. Hydrochloride and sodium salts are the most common, but others like mesylates, sulfates, and tartrates are frequently used to achieve specific properties.[1][4][7][8]

Table 1: Representative Counter-ions for Screening with a Basic API

| Counter-ion Class | Example | Rationale |

| Inorganic Acids | Hydrochloride (HCl), Sulfate (H₂SO₄) | Low molecular weight, history of safe use, often form crystalline salts.[7][8] |

| Sulfonic Acids | Mesylate (Methanesulfonic acid) | Can improve solubility and stability; often forms stable, high-melting crystalline salts.[1] |

| Carboxylic Acids | Tartrate, Citrate, Succinate | Generally regarded as safe (GRAS), can offer unique solubility and stability profiles. |

Experimental Protocol: High-Throughput Salt Screening

This protocol is designed to rapidly assess the propensity of (1S)-N-Benzyl-1-phenylethanamine to form solid salts with a variety of counter-ions.

Objective: To identify which counter-ions form solid, potentially crystalline material with the API.

Materials:

-

(1S)-N-Benzyl-1-phenylethanamine free base

-

A library of acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, L-tartaric acid)

-

A diverse panel of crystallization solvents (e.g., Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water)

-

96-well microtiter plates

-

Automated liquid handling system (optional)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the API free base in a suitable solvent (e.g., 50 mg/mL in Isopropanol).

-

Counter-ion Addition: In each well of a 96-well plate, dispense a molar equivalent of a specific counter-ion acid solution.

-

API Addition: Add the API stock solution to each well.

-

Crystallization Induction: Allow the solvent to evaporate slowly at ambient temperature. Alternatively, employ anti-solvent addition or controlled cooling techniques.

-

Solid-State Characterization: Analyze the resulting solids from each well using high-throughput X-Ray Powder Diffraction (XRPD) to determine if a new crystalline form has been produced.[9]

Visualization: Salt Screening Workflow

The following diagram illustrates the logical flow of the initial salt screening process.